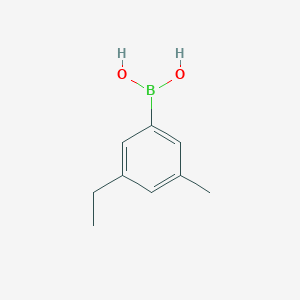
(3-Ethyl-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethyl and methyl groups at the 3 and 5 positions, respectively. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Ethyl-5-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:
- Preparation of 3-ethyl-5-methylphenyl magnesium bromide by reacting 3-ethyl-5-methylbromobenzene with magnesium in anhydrous ether.
- Reaction of the resulting Grignard reagent with trimethyl borate at low temperatures.
- Hydrolysis of the intermediate product to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethyl-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(3-Ethyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-ethyl-5-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: (3-Ethyl-5-methylphenyl)boronic acid is unique due to the presence of both ethyl and methyl substituents on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Propriétés
Formule moléculaire |
C9H13BO2 |
|---|---|
Poids moléculaire |
164.01 g/mol |
Nom IUPAC |
(3-ethyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Clé InChI |
QNVLYPCBHUBZEL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)CC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


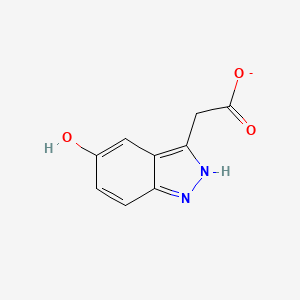
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
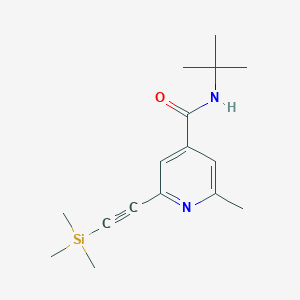
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
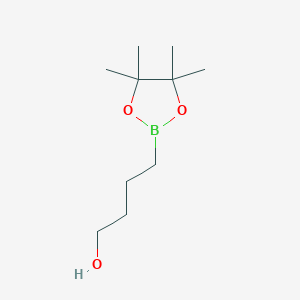

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
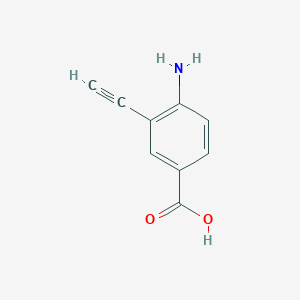
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)

